3,5-Dichloro-2-phenylpyridine
Overview
Description
3,5-Dichloro-2-phenylpyridine is a chemical compound with the molecular formula C11H7Cl2N . It has an average mass of 224.086 Da and a monoisotopic mass of 222.995560 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms at the 3 and 5 positions and a phenyl group at the 2 position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.09 . It is a solid at room temperature .Scientific Research Applications
Photophysical Properties and Applications
- 3,5-Dichloro-2-phenylpyridine demonstrates significant photophysical effects when used in metal-carbon σ bonds in ortho-metalated complexes, particularly with iridium(III) and rhodium(III). These complexes, characterized by spectroscopic methods, exhibit unique absorption spectra with metal-to-ligand charge-transfer transitions and distinctive emission properties at varying temperatures, indicating potential applications in photophysical studies (Sprouse, King, Spellane, & Watts, 1984).
Reactivity and Chemical Synthesis
- Research on 3-substituted derivatives of 2,6-dihalogenopyridines, including this compound, explores their reactivity with potassium amide in liquid ammonia. This reactivity is crucial for various chemical synthesis processes, producing novel compounds with potential applications in organic chemistry (Streef, Hertog, & Plas, 1985).
Applications in Coordination Chemistry
- Coordination compounds involving this compound and organotin halides have been studied. These compounds have potential applications in coordination chemistry, where their structures and bonding characteristics are of interest (Poller & Toley, 1967).
Applications in Photocatalysis and Optoelectronics
- Cyclometalated complexes of iridium(III) containing this compound and other ligands have been studied for their photophysical properties and redox behavior. These studies are relevant for applications in photocatalysis and optoelectronics, where the luminescent and redox properties of such complexes can be harnessed (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999).
Application in Chemical Synthesis and Functionalization
- The chemical reactivity and potential for functionalization of this compound have been explored in synthetic chemistry. For example, its activation with chromium tricarbonyl leads to the formation of pyridine-substituted bicyclic γ-lactones, demonstrating its versatility in organic synthesis (Xu, Aldeco-Pérez, Rudler, Parlier, & Álvarez, 2006).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-2-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNRVTWNWYTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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